

Spectroscopic Characterization of 5-Bromo-2-methoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridin-3-amine

Cat. No.: B1520566

[Get Quote](#)

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **5-Bromo-2-methoxypyridin-3-amine** (CAS No. 884495-39-0). Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, collated experimental spectra in peer-reviewed literature, this guide leverages data from analogous structures and spectral databases to provide a robust predictive analysis, alongside standardized protocols for experimental data acquisition.

Molecular Structure and Physicochemical Properties

5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine with a molecular formula of $C_6H_7BrN_2O$ and a molecular weight of 203.04 g/mol [1]. The molecule incorporates a primary amine, a methoxy ether, and a bromine atom on the pyridine ring. These functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic applications.

Property	Value	Source
CAS Number	884495-39-0	[1]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1]
Molecular Weight	203.04 g/mol	[1]
Monoisotopic Mass	201.97418 Da	[1]
Melting Point	53-55 °C	
Physical Form	Solid	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for **5-Bromo-2-methoxypyridin-3-amine**, based on established principles of chemical shifts and coupling constants for substituted pyridines.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would display signals for the two aromatic protons, the amine protons, and the methoxy group protons.

Assignment	Predicted			Rationale
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
H-4	~7.1 - 7.3	Doublet (d)	1H	This proton is expected to be downfield due to its position on the aromatic ring. It will likely appear as a doublet due to coupling with H-6.
H-6	~7.6 - 7.8	Doublet (d)	1H	This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-4.
-NH ₂	~3.5 - 4.5	Broad Singlet (br s)	2H	The chemical shift of amine protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with

trace amounts of water.

-OCH ₃	~3.9 - 4.1	Singlet (s)	3H	The methoxy group protons are expected to appear as a sharp singlet in this region.
-------------------	------------	-------------	----	---

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~155 - 160	This carbon is attached to both the electronegative nitrogen and oxygen atoms, causing a significant downfield shift.
C-3	~125 - 130	The carbon bearing the amine group.
C-4	~120 - 125	Aromatic CH carbon.
C-5	~100 - 105	This carbon is attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect.
C-6	~140 - 145	The aromatic CH carbon adjacent to the ring nitrogen.
-OCH ₃	~50 - 55	The carbon of the methoxy group.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of **5-Bromo-2-methoxypyridin-3-amine** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard one-pulse proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of **5-Bromo-2-methoxypyridin-3-amine** will be characterized by absorptions corresponding to its amine, methoxy, and aromatic functionalities.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, two bands	N-H stretching (asymmetric and symmetric) of the primary amine.
3100 - 3000	Weak to Medium	Aromatic C-H stretching.
2950 - 2850	Weak to Medium	Aliphatic C-H stretching of the methoxy group.
1620 - 1580	Medium to Strong	N-H bending (scissoring) of the primary amine.
1580 - 1450	Medium to Strong	C=C and C=N ring stretching of the pyridine ring.
1250 - 1200	Strong	Asymmetric C-O-C stretching of the aryl ether.
1050 - 1000	Medium	Symmetric C-O-C stretching of the aryl ether.
Below 800	Medium to Strong	C-Br stretching.

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
 - KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

- Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Perform a background scan before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

- Molecular Ion (M^+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 202 and 204. PubChemLite predicts an $[\text{M}+\text{H}]^+$ adduct at m/z 202.98146[2].
- Major Fragmentation Pathways:
 - Loss of a methyl radical ($\cdot\text{CH}_3$): Resulting in a fragment ion at m/z 187/189.
 - Loss of a methoxy radical ($\cdot\text{OCH}_3$): Leading to a fragment at m/z 171/173.
 - Loss of HCN: A common fragmentation pathway for pyridine rings, which would result in a five-membered ring fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique.
 - Electron Ionization (EI): Often used with GC-MS, provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI): Commonly used with LC-MS, a soft ionization technique that typically produces the protonated molecular ion $[\text{M}+\text{H}]^+$.

- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
- High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula confirmation, HRMS can be used to determine the exact mass of the molecular ion to within a few parts per million.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of **5-Bromo-2-methoxypyridin-3-amine** follows a logical workflow, ensuring the unambiguous confirmation of its structure and purity.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification and characterization of **5-Bromo-2-methoxypyridin-3-amine**. This guide offers a predictive framework for the expected spectroscopic data, grounded in established chemical principles and data from analogous compounds. Furthermore, the outlined experimental protocols provide a standardized approach for researchers to acquire high-quality data for this compound, ensuring the integrity and reproducibility of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-methoxypyridin-3-amine | C₆H₇BrN₂O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-bromo-2-methoxypyridin-3-amine (C₆H₇BrN₂O) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-methoxypyridin-3-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520566#spectroscopic-data-for-5-bromo-2-methoxypyridin-3-amine-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com